molecular formula C11H10Br2N4OS B7743116 4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol

4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol

Cat. No.: B7743116
M. Wt: 406.10 g/mol
InChI Key: IFRNQAJUZDZBQA-RVEPPMEUSA-N
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Description

4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a dibromophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, followed by the introduction of the hydrazone linkage and finally the dibromophenol moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atoms in the dibromophenol moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol involves its interaction with specific molecular targets. The thiazole ring and hydrazone linkage play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dichlorophenol
  • 4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-difluorophenol

Uniqueness

The uniqueness of 4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol lies in its dibromophenol moiety, which imparts distinct chemical and biological properties compared to its dichloro and difluoro analogs. The presence of bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

4-[(E)-[(Z)-(3-amino-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]-2,6-dibromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N4OS/c1-6-5-19-11(17(6)14)16-15-4-7-2-8(12)10(18)9(13)3-7/h2-5,18H,14H2,1H3/b15-4+,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRNQAJUZDZBQA-RVEPPMEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NN=CC2=CC(=C(C(=C2)Br)O)Br)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS/C(=N\N=C\C2=CC(=C(C(=C2)Br)O)Br)/N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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